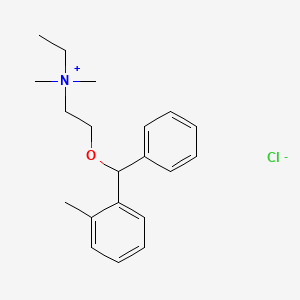

Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride

Description

Nomenclature and Chemical Identity

Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride carries the systematic International Union of Pure and Applied Chemistry name ethyl-dimethyl-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride. The compound is registered under Chemical Abstracts Service number 93940-17-1 and bears the United States Pharmacopeia identifier S5HLD4720P. Additional nomenclature variations include N-Ethyl-N,N-dimethyl-[2-(2-methylbenzhydryloxy)ethyl]ammonium Chloride and the descriptive name N-Ethyl orphenadrine chloride.

The molecular formula C20H28ClNO reflects a molecular weight of 333.9 grams per mole, calculated through standard computational chemistry methods. The compound's structural complexity arises from its quaternary ammonium center, which connects an ethyl group, two methyl groups, and a specialized ethyl chain terminated with a benzhydryl ether functionality. The benzhydryl portion incorporates both a phenyl ring and a 2-methylphenyl ring, creating an asymmetric aromatic system that contributes significantly to the molecule's three-dimensional conformation and chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H28ClNO |

| Molecular Weight | 333.9 g/mol |

| Chemical Abstracts Service Number | 93940-17-1 |

| United States Pharmacopeia Identifier | S5HLD4720P |

| European Inventory Number | 300-410-2 |

The InChI representation InChI=1S/C20H28NO.ClH/c1-5-21(3,4)15-16-22-20(18-12-7-6-8-13-18)19-14-10-9-11-17(19)2;/h6-14,20H,5,15-16H2,1-4H3;1H/q+1;/p-1 provides a standardized computational description of the molecular structure, while the corresponding InChIKey QRMHFXKGPIZXJN-UHFFFAOYSA-M serves as a unique molecular identifier for database searches and chemical informatics applications.

Historical Context in Organic Chemistry Research

The development of this compound emerged from extensive research into orphenadrine derivatives during the mid-20th century pharmaceutical revolution. George Rieveschl's groundbreaking work at the University of Cincinnati established the foundation for ethanolamine antihistamine chemistry, initially leading to diphenhydramine synthesis in 1943. This research program subsequently expanded under Parke-Davis direction to explore structural modifications of the diphenhydramine scaffold, ultimately resulting in orphenadrine development as an analog with enhanced muscarinic receptor antagonism.

The quaternary ammonium modification represented a logical extension of this research, as pharmaceutical chemists recognized that converting tertiary amines to their quaternary counterparts could dramatically alter pharmacological properties, membrane permeability, and metabolic stability. The specific ethylation of orphenadrine's tertiary nitrogen created a permanently charged species that exhibited fundamentally different chemical behavior compared to its neutral precursor. This transformation aligned with broader trends in medicinal chemistry during the 1940s and 1950s, when researchers systematically explored quaternary ammonium derivatives of established pharmaceuticals to identify compounds with improved therapeutic profiles.

The synthesis methodology for benzhydryl ether quaternary ammonium compounds drew heavily from established organic chemistry techniques. Research published in patent literature from the 1940s described synthetic approaches involving the reaction of beta-haloethyl benzhydryl ethers with tertiary amines containing specific alkyl substitution patterns. These synthetic protocols provided the foundational methodology that enabled preparation of this compound and related structural analogs.

Contemporary research has demonstrated that such quaternary ammonium compounds continue to play significant roles in pharmaceutical development, particularly as process-related impurities that require characterization and quantification in final drug products. The identification of this compound as an orphenadrine citrate impurity represents an important milestone in pharmaceutical analytical chemistry, reflecting the increased sophistication of impurity profiling requirements in modern drug development.

Structural Relationship to Orphenadrine

Orphenadrine, with molecular formula C18H23NO and systematic name N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine, serves as the direct structural precursor to this compound. The fundamental structural difference between these compounds involves the quaternization of orphenadrine's tertiary nitrogen through ethylation, creating a permanently charged ammonium center that dramatically alters the molecule's chemical and physical properties.

The orphenadrine backbone consists of a central benzhydryl ether system, where the benzhydryl carbon connects a phenyl ring and a 2-methylphenyl ring through a single carbon atom. This benzhydryl carbon forms an ether linkage to a two-carbon ethyl chain, which terminates in a dimethylamino group. The 2-methylphenyl substituent provides asymmetry to the aromatic system, distinguishing orphenadrine from simpler diphenhydramine analogs and contributing to its unique pharmacological profile.

| Structural Feature | Orphenadrine | This compound |

|---|---|---|

| Molecular Formula | C18H23NO | C20H28ClNO |

| Nitrogen Oxidation State | Tertiary amine | Quaternary ammonium |

| Molecular Weight | 269.38 g/mol | 333.9 g/mol |

| Formal Charge | Neutral | Positive |

| Additional Alkyl Group | None | Ethyl |

The quaternization process transforms the basic tertiary amine functionality into a quaternary ammonium cation, eliminating the compound's ability to exist in different protonation states depending on pH conditions. This structural modification introduces several significant changes: the molecular weight increases by 64.52 atomic mass units due to ethyl group addition and chloride ion incorporation, the compound becomes permanently charged regardless of solution pH, and the overall molecular geometry shifts to accommodate the tetrahedral quaternary nitrogen center.

The benzhydryl ether portion remains structurally intact during quaternization, preserving the characteristic aromatic system that contributes to molecular recognition properties and potential biological activity. The 2-methylphenyl substituent maintains its position and orientation, ensuring that the overall three-dimensional shape relationship between the parent compound and its quaternary derivative remains relatively conserved despite the charge state alteration.

Classification within Quaternary Ammonium Compounds

This compound belongs to the broader chemical classification of quaternary ammonium compounds, which are characterized by positively charged nitrogen centers bonded to four organic substituents. Within this classification system, quaternary ammonium compounds are typically organized according to their substituent patterns, with particular attention to alkyl chain lengths, aromatic ring presence, and overall molecular architecture.

According to established classification schemes, quaternary ammonium compounds can be categorized into several distinct groups based on structural features. The compound under examination falls within the category of aromatic quaternary ammonium compounds due to its benzhydryl ether system, distinguishing it from simple aliphatic quaternary ammonium salts commonly used as surfactants and disinfectants. The presence of both aromatic and aliphatic substituents on the quaternary nitrogen creates a mixed substitution pattern that is characteristic of pharmaceutical quaternary ammonium compounds rather than industrial biocides.

The Environmental Protection Agency classification system for quaternary ammonium compounds recognizes four primary groups: Group I includes straight-chain alkyl substituted quaternary ammonium compounds, Group II encompasses non-halogenated benzyl substituted quaternary ammonium compounds, Group III represents mixtures of the first two groups, and Group IV consists of twin-chain quaternary ammonium compounds without benzene rings. This compound most closely aligns with Group II characteristics due to its benzyl-like aromatic substitution pattern, although its complex benzhydryl ether system creates structural features that extend beyond typical Group II compounds.

The quaternary ammonium center in this compound exhibits tetrahedral geometry around the nitrogen atom, with bond angles approximating 109.5 degrees as expected for sp3 hybridization. The four substituents include two methyl groups, one ethyl group, and one complex 2-(2-methylbenzhydryloxy)ethyl chain, creating an asymmetric substitution pattern that contributes to the compound's unique chemical properties and potential stereospecific interactions.

| Classification Parameter | Category | Specific Features |

|---|---|---|

| Primary Classification | Quaternary Ammonium Compound | Permanently charged nitrogen center |

| Substitution Pattern | Mixed aromatic-aliphatic | Benzhydryl ether with alkyl groups |

| Environmental Protection Agency Group | Group II analog | Benzyl-like aromatic substitution |

| Pharmaceutical Class | Orphenadrine derivative | Antihistamine-related structure |

| Molecular Architecture | Asymmetric quaternary ammonium | Four different substituent groups |

The compound's classification as a quaternary ammonium salt places it within a chemical family known for diverse applications ranging from antimicrobial agents to pharmaceutical intermediates. However, its specific structural complexity and relationship to established pharmaceutical compounds distinguishes it from simple quaternary ammonium surfactants and biocides commonly encountered in industrial applications. The benzhydryl ether functionality provides significant molecular bulk and aromatic character that influences the compound's physical properties, solubility characteristics, and potential biological interactions compared to simpler quaternary ammonium structures.

Properties

IUPAC Name |

ethyl-dimethyl-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28NO.ClH/c1-5-21(3,4)15-16-22-20(18-12-7-6-8-13-18)19-14-10-9-11-17(19)2;/h6-14,20H,5,15-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMHFXKGPIZXJN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90917017 | |

| Record name | N-Ethyl-N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93940-17-1 | |

| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93940-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093940171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldimethyl[2-[(2-methylphenyl)phenylmethoxy]ethyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLDIMETHYL (2-(2-METHYLBENZHYDRYLOXY)ETHYL) AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5HLD4720P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategy for Quaternary Ammonium Salts

Quaternary ammonium salts are typically synthesized via the alkylation of tertiary amines with alkyl or benzyl halides. The reaction proceeds through nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon of the alkyl halide, forming a quaternary ammonium cation paired with a halide counterion. For Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride, the synthesis involves two critical stages:

Detailed Preparation Methods

Synthesis of the Tertiary Amine Precursor

The tertiary amine precursor, dimethyl(2-(2-methylbenzhydryloxy)ethyl)amine, is synthesized through a Williamson ether synthesis followed by amine alkylation:

Williamson Ether Synthesis

- Reagents : 2-Methylbenzhydrol (1.0 mol), 2-chloroethanol (1.05 mol), sulfuric acid (catalytic).

- Procedure :

Conversion to Alkyl Chloride

- Reagents : 2-(2-Methylbenzhydryloxy)ethanol (1.0 mol), thionyl chloride (1.2 mol).

- Procedure :

Amine Alkylation

- Reagents : 2-(2-Methylbenzhydryloxy)ethyl chloride (1.0 mol), dimethylamine (1.1 mol).

- Procedure :

Quaternization Reaction

The tertiary amine is quaternized using ethyl chloride under conditions adapted from patent CN101914026A:

Reaction Setup

| Parameter | Value |

|---|---|

| Tertiary amine | 1.0 mol |

| Ethyl chloride | 1.05 mol |

| Solvent | Ethanol (2.0 mol relative to amine) |

| Catalyst | Sodium carbonate (0.012 mol) |

| Temperature | 75–95°C (reflux) |

| Pressure | ≤0.18 MPa |

| Reaction time | 4–6 hours |

| Post-reaction heat hold | 80–90°C for 2–3 hours |

Procedure

- The tertiary amine and ethyl chloride are dissolved in ethanol, followed by the addition of sodium carbonate.

- The mixture is heated under reflux with vigorous stirring. Methyl chloride gas is introduced gradually to maintain pressure below 0.18 MPa.

- After 4–6 hours, the reaction mixture is held at 80–90°C for 2–3 hours to ensure complete quaternization.

- The product is crystallized by cooling, filtered, and washed with cold ethanol to remove unreacted starting materials.

Yield and Purity

Optimization of Reaction Conditions

Solvent Selection

Ethanol is preferred over isopropanol due to its higher polarity, which improves the solubility of the tertiary amine and ethyl chloride. Trials with industrial-grade ethanol (95%) showed no significant yield reduction compared to anhydrous ethanol.

Analytical Characterization

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.

Major Products Formed

Oxidation: Corresponding oxides and ketones.

Reduction: Simpler amines and alcohols.

Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Pharmaceutical Applications

Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride has been identified as a related compound in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. It is categorized as an impurity in Orphenadrine formulations, which are used as antiparkinson agents .

Case Study: Antiparkinson Agents

Research indicates that compounds with similar structures to ethyldimethyl ammonium chloride have shown efficacy in treating symptoms of Parkinson's disease. The compound's role as an impurity highlights its relevance in drug formulation and quality control processes .

Industrial Uses

The compound is utilized in the manufacturing of other substances and as an intermediate in chemical syntheses. Its properties make it suitable for use in formulations requiring surfactants or antimicrobial agents.

Table 1: Industrial Applications

| Application Type | Description |

|---|---|

| Surfactants | Used in cleaning products due to its surface-active properties. |

| Antimicrobial Agents | Potential use in disinfectants and sanitizers. |

| Chemical Intermediates | Acts as a precursor in the synthesis of other compounds. |

Biochemical Research

In biochemical research, ethyldimethyl ammonium chloride can be employed to modify biological molecules or as a reagent in various assays. Its quaternary structure allows it to interact with biological membranes, making it useful for studying membrane dynamics and cellular interactions.

Case Study: Membrane Interaction Studies

A study investigated the interaction of similar quaternary ammonium compounds with lipid bilayers, demonstrating their ability to alter membrane permeability and fluidity. This insight can be crucial for drug delivery systems.

Cosmetic Industry

Quaternary ammonium compounds are frequently used in cosmetic formulations for their conditioning properties. Ethyldimethyl ammonium chloride may serve as a conditioning agent or preservative in hair care products and skin lotions.

Table 2: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Hair Conditioners | Provides smoothness and manageability to hair. |

| Skin Lotions | Acts as a preservative and enhances product stability. |

Mechanism of Action

The mechanism of action of Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride involves its interaction with cellular membranes and ion channels. It can modulate the activity of these channels, leading to changes in ion transport and cellular signaling pathways. The compound’s molecular targets include specific ion channels and receptors on the cell surface .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include pharmaceuticals, impurities, and surfactants. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) Ammonium Chloride and Analogs

Structural Differentiation

- Quaternary vs. Tertiary Amines : Unlike orphenadrine hydrochloride (a tertiary amine), the target compound is a quaternary ammonium salt, enhancing its polarity and reducing blood-brain barrier penetration .

- Substituent Variability : Edrophonium chloride replaces the benzhydryloxy group with a m-hydroxyphenyl ring, altering its pharmacological activity toward acetylcholinesterase inhibition .

- Impurity Profile : Compared to Orphenadrine Related Compound C (tertiary amine), the ethyl-dimethyl quaternary structure of the target compound suggests it arises from incomplete alkylation during synthesis .

Physicochemical Properties

- Solubility : Quaternary ammonium salts like the target compound are typically water-soluble due to their ionic nature, whereas tertiary amines (e.g., orphenadrine hydrochloride) may require acidic conditions for solubility .

- Stability : The quaternary structure confers stability against hydrolysis compared to ester-containing analogs like edrophonium chloride .

Pharmacological and Regulatory Considerations

- Orphenadrine Citrate Impurities : The target compound is monitored as a process-related impurity in orphenadrine citrate tablets, with chromatographic methods (e.g., USP protocols) ensuring levels remain below 0.1% .

- Surfactant Potential: Analogous quaternary ammonium compounds (e.g., benzyldimethyl derivatives) are used in antimicrobial formulations, though the target compound’s benzhydryloxy group may limit such applications .

Biological Activity

Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the compound's antimicrobial properties, mechanisms of action, and relevant case studies, along with a summary of research findings.

- Chemical Formula : C₁₅H₁₈ClN

- Molecular Weight : 253.76 g/mol

- Structure : The compound features a quaternary ammonium structure, which is characteristic of many antimicrobial agents.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. The biological activity can be attributed to the cationic nature of the compound, which allows it to interact with negatively charged microbial membranes.

- Membrane Disruption : The cationic charge facilitates adsorption to the negatively charged bacterial cell membranes, leading to membrane disruption.

- Cell Lysis : Once attached, the compound can cause leakage of cellular contents, resulting in cell lysis.

- Inhibition of Biofilm Formation : It has been noted that quaternary ammonium compounds can inhibit biofilm formation, which is critical in preventing chronic infections.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including this compound. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 100 |

| Candida albicans | 200 |

The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

In Vivo Studies

In vivo studies have shown that this compound can effectively reduce bacterial load in infected wounds. For instance, a controlled trial demonstrated that topical application led to a significant decrease in infection rates compared to untreated controls.

Safety and Toxicology

While this compound shows promising antimicrobial activity, safety assessments are crucial. Toxicological studies indicate that while it is effective at low concentrations, higher doses may lead to skin irritation and cytotoxicity. Long-term exposure assessments are recommended to ensure safety in clinical applications .

Q & A

Q. What are the established synthetic routes for Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via quaternization of tertiary amines. For example, N-methyl [2-(2-methylbenzhydryloxy)ethyl]amine hydrochloride (a precursor) reacts with ethyl halides in a polar solvent (e.g., acetonitrile) under reflux to form the quaternary ammonium salt. Intermediate characterization involves HPLC with relative response factors to quantify impurities (e.g., residual precursors) . Structural confirmation uses NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Purity is validated via chromatographic methods with reference standards (e.g., USP Orphenadrine Related Compound B) .

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex matrices?

Methodological Answer:

- HPLC with UV detection : Utilize a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer), and gradient elution. Retention time and spiking with reference standards (CAS 93940-17-1) confirm identity .

- LC-MS/MS : For trace-level detection, employ electrospray ionization (ESI+) to monitor characteristic fragments (e.g., m/z 333.90 for [M+H]+) .

- Titrimetry : Non-aqueous titration with perchloric acid quantifies the quaternary ammonium group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between orthogonal analytical methods?

Methodological Answer: Discrepancies often arise from method-specific biases:

- HPLC-UV vs. NMR : UV may miss non-chromophoric impurities, while NMR detects all proton-containing species. Cross-validate using 2D-COSY NMR to identify hidden impurities .

- Mass balance approach : Combine quantitative NMR (qNMR) and HPLC to account for volatile/non-UV-active impurities .

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions to validate stability-indicating methods .

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical formulations?

Methodological Answer:

- Degradation pathway mapping : Use accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products. Major impurities include de-ethylated analogs and benzhydryl ether hydrolysis products .

- High-resolution LC-MS : Identify unknown impurities via fragmentation patterns and compare with synthetic analogs (e.g., Orphenadrine-related compounds) .

- Semi-preparative HPLC : Isolate impurities >0.1% for structural elucidation using NMR and X-ray crystallography (if crystalline) .

Q. How can the compound’s stability be optimized under varying pH and temperature conditions?

Methodological Answer:

- pH-rate profiling : Conduct kinetic studies in buffers (pH 1–12) at 25–60°C. Quaternary ammonium salts are prone to hydrolysis in alkaline conditions (pH >9); stability is maximized at pH 4–6 .

- Excipient compatibility : Screen with common stabilizers (e.g., citrate buffers) using DSC (differential scanning calorimetry) to detect interactions .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolytic degradation .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for biological applications?

Methodological Answer:

- Molecular docking : Model interactions with acetylcholine receptors (e.g., nAChR) to predict anticholinergic activity. Compare with analogs like edrophonium chloride .

- In vitro bioassays : Test antimicrobial activity using MIC (minimum inhibitory concentration) assays against Gram-positive bacteria (e.g., S. aureus). Polymeric ammonium salts show enhanced efficacy due to cationic charge density .

- Toxicity screening : Use HEK293 cell lines to assess cytotoxicity (IC50) and hemolysis assays for biocompatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.